

An In-depth Technical Guide to the Chemical Properties and Structure of Iodocyclohexane

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Compound of Interest

Compound Name: Iodocyclohexane

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Abstract

Iodocyclohexane ($C_6H_{11}I$) is a halogenated cyclic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its utility as a synthetic intermediate is largely dictated by the chemistry of the carbon-iodine bond and the conformational behavior of the cyclohexane ring. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **iodocyclohexane**, with a focus on quantitative data, experimental methodologies, and structural analysis.

Chemical and Physical Properties

Iodocyclohexane is a colorless to pale yellow liquid at room temperature.^[1] It is generally insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.^{[2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Iodocyclohexane**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ I	[3]
Molecular Weight	210.06 g/mol	[4]
Appearance	Colorless to slightly reddish-yellow liquid	[3]
Density	1.624 g/mL at 25 °C	[3]
Melting Point	52 °C	
Boiling Point	180 °C (at 760 mmHg)	[3]
80-81 °C (at 20 mmHg)	[5]	
Flash Point	71 °C	[3]
Refractive Index (n _D ²⁰ /D)	1.5441	[5]
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone	[2][3]
Enthalpy of Vaporization (Δ _{vap} H°)	48.3 kJ/mol	[6]

Molecular Structure and Conformational Analysis

The structure of **iodocyclohexane** is characterized by a cyclohexane ring with an iodine substituent. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[7] In this conformation, the iodine atom can occupy either an axial or an equatorial position. These two conformers are in a state of dynamic equilibrium, rapidly interconverting through a process known as ring flipping.

The equatorial conformation is the more stable of the two due to steric hindrance.[8] When the bulky iodine atom is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.[8] The energy difference between the equatorial and axial conformers (the A-value for iodine) is approximately 0.61 kcal/mol (2.55 kJ/mol), favoring the equatorial position.[9]

A diagram illustrating the ring flip between the axial and equatorial conformers of **iodocyclohexane**.

Spectroscopic Properties

The structural features of **iodocyclohexane** can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum of **iodocyclohexane** at room temperature shows broad, averaged signals due to the rapid chair-chair interconversion. At low temperatures (e.g., -80°C), the interconversion slows down, allowing for the observation of distinct signals for the axial and equatorial protons. The proton attached to the carbon bearing the iodine (the α -proton) is significantly deshielded and appears at approximately 4.37 ppm.^[10] The other cyclohexane protons appear as a complex multiplet between 1.19 and 2.09 ppm.^[10]
- ^{13}C NMR:** In the proton-decoupled ^{13}C NMR spectrum, **iodocyclohexane** typically exhibits four signals, corresponding to the four chemically non-equivalent carbon atoms in the ring. The carbon atom bonded to the iodine (C1) is found furthest downfield due to the deshielding effect of the iodine atom. The chemical shifts are influenced by the electronegativity and steric effects of the substituent.^[11]

Table 2: Representative NMR Spectral Data for **iodocyclohexane**

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H	~4.37	Multiplet	CH-I
1.19 - 2.09	Multiplet	Cyclohexane CH_2	
^{13}C	~36	Singlet	C1 (C-I)
~35	Singlet	C2, C6	
~27	Singlet	C3, C5	
~25	Singlet	C4	

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **iodocyclohexane** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H stretching vibrations of the cyclohexane ring are typically observed around 2850-2950 cm^{-1} . The C-I stretching vibration is expected to appear in the fingerprint region, generally below 600 cm^{-1} . Other bands in the fingerprint region (400-1400 cm^{-1}) are characteristic of the molecule as a whole and can be used for identification by comparison with a reference spectrum.[\[12\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **iodocyclohexane** shows a molecular ion peak (M^+) at m/z 210.[\[10\]](#) A prominent peak is often observed at m/z 83, corresponding to the cyclohexyl cation ($[\text{C}_6\text{H}_{11}]^+$), which is formed by the loss of an iodine radical.[\[10\]](#) Another significant peak can be seen at m/z 127, corresponding to the iodine cation ($[\text{I}]^+$).[\[10\]](#)

Synthesis of Iodocyclohexane

Iodocyclohexane can be synthesized through several methods. Two common laboratory preparations are detailed below.

From Cyclohexene

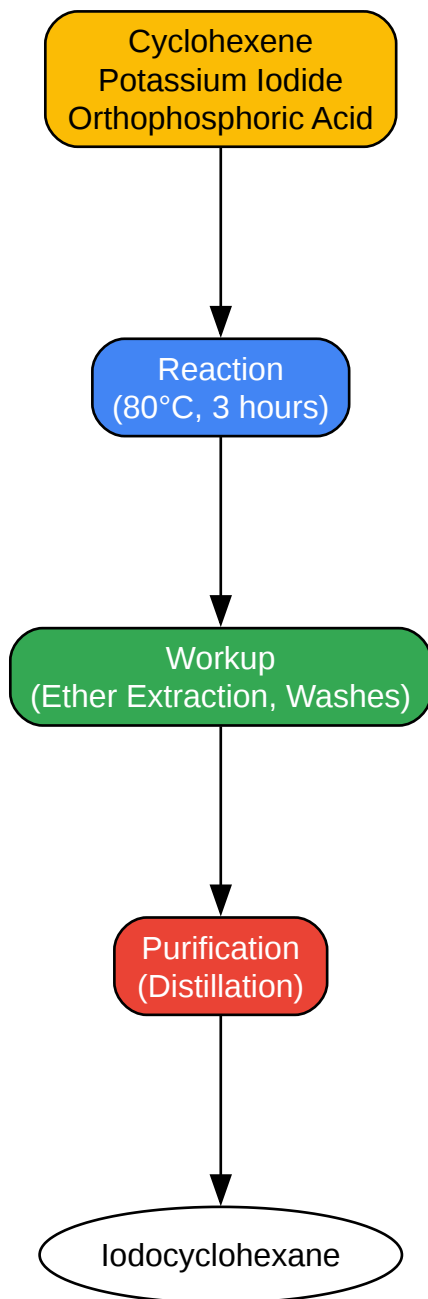
A widely used method involves the addition of hydrogen iodide to cyclohexene.[\[3\]](#) A detailed experimental protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of **iodocyclohexane** from Cyclohexene[\[13\]](#)

- Apparatus: A 1-liter three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a thermometer.
- Reagents:
 - Cyclohexene: 41 g (0.5 mole)
 - Potassium iodide: 250 g (1.5 moles)

- 95% Orthophosphoric acid: 221 g (2.14 moles)
- Ether
- 10% aqueous sodium thiosulfate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Procedure: a. To the flask, add the potassium iodide and orthophosphoric acid. b. With stirring, add the cyclohexene. c. Heat the mixture at 80°C for 3 hours with continuous stirring. d. Cool the mixture and add 150 mL of water and 250 mL of ether. e. Separate the ether layer and decolorize it by washing with 50 mL of 10% aqueous sodium thiosulfate solution. f. Wash the ether layer with 50 mL of saturated sodium chloride solution and dry over anhydrous sodium sulfate. g. Evaporate the ether on a steam bath. h. Distill the residue under reduced pressure, collecting the fraction boiling at 48–49.5°C/4 mm.
- Yield: 93–95 g.

Synthesis of Iodocyclohexane from Cyclohexene

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Workflow for the synthesis of **iodocyclohexane** from cyclohexene.

From Cyclohexane and Iodoform

An alternative synthesis involves the reaction of cyclohexane with iodoform in the presence of a base.^[3]

Experimental Protocol: Synthesis of **iodocyclohexane** from Cyclohexane and Iodoform^[14]

- Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and stir bar.
- Reagents:
 - Cyclohexane: 180 mL (140 g, 1.66 mol)
 - Iodoform (triiodomethane): 19.7 g (50.0 mmol)
 - Sodium hydroxide (finely powdered): 28.2 g (706 mmol)
- Procedure: a. Combine cyclohexane, iodoform, and sodium hydroxide in the round-bottom flask. b. Protect the flask from light by wrapping it in aluminum foil. c. Stir the mixture vigorously at room temperature for 48 hours. d. Filter the mixture and extract the solid residue with cyclohexane. e. Remove the solvent from the combined organic phases using a rotary evaporator. f. Distill the crude product under reduced pressure.
- Yield: Approximately 55%.

Reactivity and Applications

The reactivity of **iodocyclohexane** is dominated by the carbon-iodine bond, which is relatively weak and makes the iodine a good leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Iodocyclohexane can undergo S_N2 reactions with strong nucleophiles. The reaction rate is influenced by the steric hindrance around the reaction center. Attack at the carbon bearing the iodine is more favorable when the iodine is in the equatorial position.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, **iodocyclohexane** can undergo E2 elimination to form cyclohexene. For the E2 mechanism to occur, the hydrogen atom being removed and the iodine leaving group must be in an anti-periplanar (diaxial) arrangement.[15] This stereochemical requirement means that the rate of elimination can be highly dependent on the conformational equilibrium of the substituted cyclohexane.

Other Reactions

Iodocyclohexane is also used as a reagent in various organic transformations. For instance, it has been employed for the demethylation of aryl methyl ethers.[16] It can also be used to prepare Grignard reagents (cyclohexylmagnesium iodide) by reacting with magnesium metal, which are valuable intermediates in the formation of new carbon-carbon bonds.

Conclusion

Iodocyclohexane is a versatile molecule with well-defined structural and chemical properties. Its conformational isomerism is a key determinant of its reactivity. A thorough understanding of its physical properties, spectroscopic signatures, and reaction mechanisms is crucial for its effective application in organic synthesis and the development of new chemical entities. The experimental protocols provided herein offer practical guidance for its preparation and use in a laboratory setting.

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